AZD3965: A Technical Guide to its Mechanism of Action in Cancer Cells
AZD3965: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3965 is a potent and selective small molecule inhibitor of the monocarboxylate transporter 1 (MCT1), a key player in cancer cell metabolism. Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leading to the production of large amounts of lactate.[1] MCT1 facilitates the transport of this lactate across the cell membrane, maintaining intracellular pH and sustaining high glycolytic rates.[1][2] By inhibiting MCT1, AZD3965 disrupts this crucial metabolic process, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis, ultimately resulting in cytostatic and cytotoxic effects on cancer cells.[2] This technical guide provides an in-depth overview of the mechanism of action of AZD3965, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
AZD3965 is a high-affinity inhibitor of MCT1, with a binding affinity (Ki) of 1.6 nM.[3][4] It also shows some activity against MCT2 but is highly selective over MCT3 and MCT4.[1][5] The primary mechanism of action of AZD3965 in cancer cells involves the blockade of lactate efflux.[2][6] This leads to a cascade of intracellular events:
-
Intracellular Lactate Accumulation: Inhibition of MCT1-mediated export leads to a rapid and significant increase in intracellular lactate concentrations.[2][6]
-
Intracellular Acidification: The buildup of lactic acid causes a drop in intracellular pH.
-
Inhibition of Glycolysis: The accumulation of lactate and the resulting acidic environment create a negative feedback loop, inhibiting key glycolytic enzymes.[2]
-
Metabolic Rewiring: In some contexts, MCT1 inhibition can lead to an increased reliance on mitochondrial metabolism.[7]
-
Cell Growth Inhibition and Apoptosis: The disruption of cellular metabolism and pH homeostasis ultimately leads to the inhibition of cell proliferation and, in sensitive cell lines, the induction of apoptosis.[1][8]
A significant factor influencing the sensitivity of cancer cells to AZD3965 is the expression of MCT4.[3] MCT4 can compensate for the loss of MCT1 function by continuing to export lactate, thus conferring resistance to the drug.[2][3] Therefore, cancer cells with high MCT1 and low MCT4 expression are generally more susceptible to the anti-tumor effects of AZD3965.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of AZD3965 from various preclinical studies.
Table 1: Binding Affinity and Inhibitory Concentrations of AZD3965
| Parameter | Value | Cell Line/System | Reference |
| Ki (MCT1) | 1.6 nM | Human MCT1 | [3][4] |
| Ki (MCT2) | ~9.6 nM (6-fold less potent than for MCT1) | Human MCT2 | [1][5] |
| IC50 (Lactate Efflux) | 5.12 nM | Raji (Burkitt's lymphoma) | [1] |
| IC50 (Lactate Uptake) | 17.0 ± 3.6 nM | 4T1 (Breast Cancer) | [9] |
| IC50 (Cell Growth) | 12 nM | Raji (Burkitt's lymphoma) | [3] |
| IC50 (Cell Growth) | 22.2 ± 4.57 nM | 4T1 (Breast Cancer) | [9] |
Table 2: In Vitro Growth Inhibition (GI50) of AZD3965 in Lymphoma Cell Lines
| Cell Line | Histology | GI50 (nM) | Reference |
| Raji | Burkitt's Lymphoma | <100 | [1][10] |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | <100 | [1][10] |
| WSU-DLCL-2 | Diffuse Large B-cell Lymphoma | <100 | [1][10] |
| CA46 | Burkitt's Lymphoma | 3-39 | [8] |
| HBL-1 | Diffuse Large B-cell Lymphoma | >100 (Resistant) | [1] |
| HT | Diffuse Large B-cell Lymphoma | >100 (Resistant) | [1] |
Table 3: Effect of AZD3965 on Lactate Concentration
| Cell Line | Treatment | Intracellular Lactate Change | Extracellular Lactate Change | Reference |
| Raji | 100 nM AZD3965 (4h) | Significant Increase | Decrease (IC50 = 5.12 nM) | [1] |
| Raji | 25 nM AZD3965 (90 min) | Significant Increase | Decrease | [7] |
| H526 (SCLC) | 100 nM AZD3965 (24h) | Increase | Decrease | [6] |
| HGC27 (Gastric) | 100 nM AZD3965 (24h) | Increase | Decrease | [6] |
| DMS114 (SCLC) | 100 nM AZD3965 (24h) | Increase | Decrease | [6] |
| 4T1 (Breast) | 50 nM AZD3965 (24h) | Significant Increase | Significant Decrease | [9] |
Table 4: In Vivo Efficacy of AZD3965
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Raji Xenograft | 100 mg/kg, twice daily (oral) | 85% | [1] |
| Raji Xenograft (with Doxorubicin) | 50 mg/kg AZD3965, twice daily (oral) + 3 mg/kg Doxorubicin, once weekly | 81% (combination) vs 52% (AZD3965 alone) | [1] |
| Raji Xenograft | 50 mg/kg, twice daily (oral) | Significant reduction in tumor growth | [7] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of AZD3965 in cancer cells.
Caption: Experimental workflow for evaluating AZD3965 efficacy.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS cell proliferation assay kits.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of AZD3965 in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom microtiter plates
-
AZD3965 stock solution (e.g., in DMSO)
-
MTS reagent
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of AZD3965 in complete medium.
-
Remove the medium from the wells and add 100 µL of the AZD3965 dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of viability against the log of the AZD3965 concentration and fitting the data to a sigmoidal dose-response curve.
-
Lactate Efflux Assay
Objective: To measure the inhibition of lactate export from cancer cells by AZD3965.
Materials:
-
Cancer cell lines cultured to high confluency
-
AZD3965
-
Phosphate-buffered saline (PBS)
-
Lactate assay kit (colorimetric or fluorometric)
-
LC-MS for more precise quantification (optional)
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere and grow to ~80-90% confluency.
-
Treat the cells with various concentrations of AZD3965 (and a vehicle control) in fresh culture medium for a specified time (e.g., 4 hours).
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Wash the cells with ice-cold PBS and lyse the cells to measure intracellular lactate and/or protein concentration for normalization.
-
-
Lactate Measurement:
-
Measure the lactate concentration in the collected medium and cell lysates using a commercial lactate assay kit according to the manufacturer's instructions.
-
Alternatively, for more detailed analysis, perform LC-MS analysis on the samples.
-
-
Data Analysis:
-
Normalize the extracellular lactate concentration to the cell number or total protein content.
-
Calculate the percentage of lactate efflux inhibition relative to the vehicle control.
-
Determine the IC50 for lactate efflux inhibition.
-
Western Blot for MCT1 and MCT4 Expression
Objective: To determine the protein expression levels of MCT1 and MCT4 in cancer cell lines.
Materials:
-
Cancer cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Protein transfer system (e.g., semi-dry or wet transfer)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MCT1 and MCT4
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MCT1, MCT4, and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of MCT1 and MCT4, normalized to the loading control.
-
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of AZD3965 in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., SCID or NSG mice)
-
Cancer cell line for tumor implantation (e.g., Raji)
-
Matrigel (optional)
-
AZD3965 formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 Raji cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer AZD3965 (e.g., 100 mg/kg) or vehicle control to the mice via oral gavage, typically twice daily.
-
-
Tumor Volume Measurement:
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified duration or until tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like intratumoral lactate).
-
Compare the tumor growth curves between the treatment and control groups to determine the efficacy of AZD3965.
-
Conclusion
AZD3965 represents a promising therapeutic strategy for cancers that are highly dependent on aerobic glycolysis and express high levels of MCT1 and low levels of MCT4. Its mechanism of action, centered on the inhibition of lactate transport and the subsequent disruption of cancer cell metabolism, is well-supported by preclinical data. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of MCT1 inhibition in oncology. Further research into combination therapies and mechanisms of resistance will be crucial for the successful clinical development of AZD3965 and other MCT inhibitors.
References
- 1. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetics of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Mice: Potential Enterohepatic Circulation and Target-Mediated Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma | Haematologica [haematologica.org]
- 9. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
